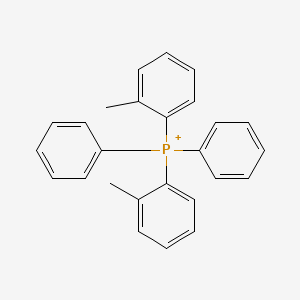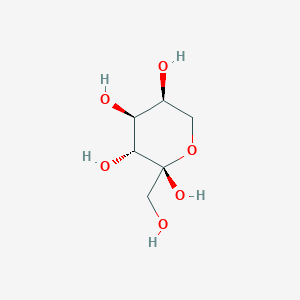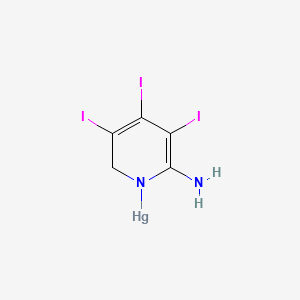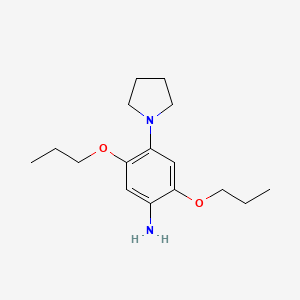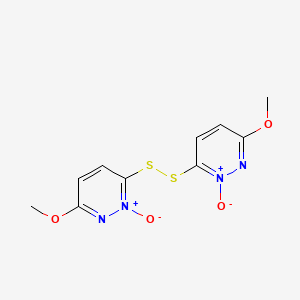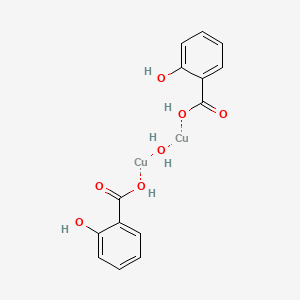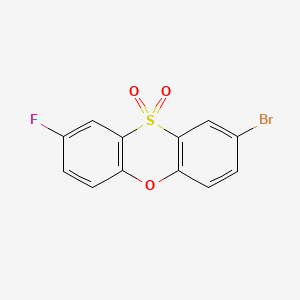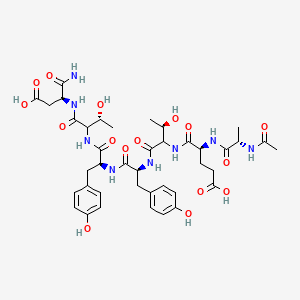![molecular formula C14H12BrNO B12661575 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 102830-63-7](/img/structure/B12661575.png)
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the reaction of 2-phenylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-b]pyridine derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Lacks the bromine substituent, leading to different reactivity and applications.
6-Bromo-2-pyridinecarboxaldehyde: Shares the bromine and pyridine moieties but differs in overall structure and reactivity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the heteroatoms and substituents present.
Uniqueness
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific combination of a bromine atom and a pyrano[2,3-b]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
102830-63-7 |
|---|---|
分子式 |
C14H12BrNO |
分子量 |
290.15 g/mol |
IUPAC 名称 |
6-bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H12BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |
InChI 键 |
QCSIYCMIYWCGDO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(N=CC(=C2)Br)OC1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



